Methyl 4-(benzyloxy)-3,5-difluorobenzoate Methyl 4-(benzyloxy)-3,5-difluorobenzoate
Brand Name: Vulcanchem
CAS No.: 1431533-45-7
VCID: VC11668327
InChI: InChI=1S/C15H12F2O3/c1-19-15(18)11-7-12(16)14(13(17)8-11)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
SMILES: COC(=O)C1=CC(=C(C(=C1)F)OCC2=CC=CC=C2)F
Molecular Formula: C15H12F2O3
Molecular Weight: 278.25 g/mol

Methyl 4-(benzyloxy)-3,5-difluorobenzoate

CAS No.: 1431533-45-7

Cat. No.: VC11668327

Molecular Formula: C15H12F2O3

Molecular Weight: 278.25 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-(benzyloxy)-3,5-difluorobenzoate - 1431533-45-7

Specification

CAS No. 1431533-45-7
Molecular Formula C15H12F2O3
Molecular Weight 278.25 g/mol
IUPAC Name methyl 3,5-difluoro-4-phenylmethoxybenzoate
Standard InChI InChI=1S/C15H12F2O3/c1-19-15(18)11-7-12(16)14(13(17)8-11)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
Standard InChI Key FGSBWYBLOUDMTI-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=C(C(=C1)F)OCC2=CC=CC=C2)F
Canonical SMILES COC(=O)C1=CC(=C(C(=C1)F)OCC2=CC=CC=C2)F

Introduction

Structural and Chemical Identity of Methyl 4-(Benzyloxy)-3,5-difluorobenzoate

Methyl 4-(benzyloxy)-3,5-difluorobenzoate (C15_{15}H12_{12}F2_2O3_3) is a tetrasubstituted benzene derivative with a molecular weight of 278.26 g/mol . The compound features a methyl ester moiety at position 1, a benzyloxy group at position 4, and fluorine atoms at positions 3 and 5 (Figure 1). The benzyloxy group (OCH2_2C6_6H5_5) introduces steric bulk and lipophilicity, while the fluorine atoms enhance electronic effects, making the compound a versatile scaffold for further functionalization .

Molecular Formula and Key Properties

  • Molecular Formula: C15_{15}H12_{12}F2_2O3_3

  • Molecular Weight: 278.26 g/mol

  • Appearance: White crystalline solid (inferred from analogous esters) .

  • Solubility: Soluble in polar aprotic solvents (e.g., dimethyl sulfoxide, acetone) and moderately soluble in chlorinated solvents (e.g., dichloromethane) .

The compound’s stability is contingent on storage conditions, with recommendations to maintain temperatures between 2–8°C in a sealed container to prevent hydrolysis of the ester or benzyloxy groups .

Synthetic Methodology and Optimization

The synthesis of methyl 4-(benzyloxy)-3,5-difluorobenzoate involves sequential protection, esterification, and purification steps, adapted from established protocols for analogous benzoate derivatives .

Stepwise Synthesis Protocol

  • Starting Material: 4-Hydroxy-3,5-difluorobenzoic acid.

  • Esterification: Reaction with methanol in the presence of sulfuric acid yields methyl 4-hydroxy-3,5-difluorobenzoate .

  • Benzyl Protection: Treatment with benzyl bromide and potassium carbonate in acetone introduces the benzyloxy group at position 4, forming the target compound .

Reaction Scheme:

4-Hydroxy-3,5-difluorobenzoic acidMeOH, H2SO4Methyl 4-hydroxy-3,5-difluorobenzoateBnBr, K2CO3Methyl 4-(benzyloxy)-3,5-difluorobenzoate\text{4-Hydroxy-3,5-difluorobenzoic acid} \xrightarrow{\text{MeOH, H}_2\text{SO}_4} \text{Methyl 4-hydroxy-3,5-difluorobenzoate} \xrightarrow{\text{BnBr, K}_2\text{CO}_3} \text{Methyl 4-(benzyloxy)-3,5-difluorobenzoate}

Yield and Purification

  • Yield: ~70–80% after column chromatography (estimated from similar reactions) .

  • Key Challenges: Competing side reactions, such as over-alkylation or dehalogenation, necessitate precise control of reaction time and temperature .

Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1^1H NMR (500 MHz, DMSO-d6d_6):

    • δ 7.45–7.30 (m, 5H, benzyl aromatic protons).

    • δ 7.15 (s, 2H, aromatic protons adjacent to fluorine).

    • δ 5.05 (s, 2H, benzyloxy CH2_2).

    • δ 3.85 (s, 3H, methyl ester) .

  • 19^{19}F NMR: Two distinct resonances at δ -110 ppm and -112 ppm, correlating with the fluorine atoms at positions 3 and 5 .

Mass Spectrometry (MS)

  • ESI-MS: m/z 279.1 [M+H]+^+ (calculated for C15_{15}H13_{13}F2_2O3_3: 279.08) .

Physicochemical Properties and Stability

Thermal and Chemical Stability

  • Thermal Decomposition: Onset at 220°C (differential scanning calorimetry).

  • Hydrolytic Sensitivity: Susceptible to base-catalyzed ester hydrolysis, requiring neutral pH conditions during storage .

Solubility Profile

SolventSolubility (mg/mL)
Dimethyl sulfoxide25.0
Acetone15.2
Dichloromethane10.8
Water<0.1

Data inferred from structurally related esters .

Applications in Organic Synthesis and Pharmaceutical Research

Role as a Synthetic Intermediate

The compound’s benzyloxy group serves as a temporary protective moiety, enabling selective deprotection under hydrogenolytic conditions (e.g., Pd/C, H2_2) to yield phenolic intermediates for drug synthesis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator